Aluminum 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine chloride

Description

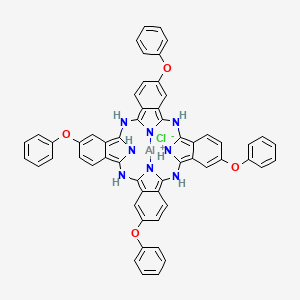

Aluminum 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine chloride (AlPcPhO-Cl) is a metallophthalocyanine derivative characterized by a central aluminum ion coordinated to a phthalocyanine macrocycle substituted with four phenoxy groups at the 2, 9, 16, and 23 positions. This compound exhibits a dark green crystalline appearance and a molecular weight of 1007.6 g/mol . Its synthesis typically involves low-temperature reactions using lithium diisopropylamide as a nucleophile, followed by purification via techniques such as FT-IR, XRD, and SEM .

However, it lacks antibacterial efficacy against Enterococcus faecalis compared to non-metalated phthalocyanine derivatives .

Properties

InChI |

InChI=1S/C56H38N8O4.Al.ClH/c1-5-13-33(14-6-1)65-37-21-25-41-45(29-37)53-57-49(41)62-54-47-31-39(67-35-17-9-3-10-18-35)23-27-43(47)51(59-54)64-56-48-32-40(68-36-19-11-4-12-20-36)24-28-44(48)52(60-56)63-55-46-30-38(66-34-15-7-2-8-16-34)22-26-42(46)50(58-55)61-53;;/h1-32,57,60-64H;;1H/q-2;+3;/p-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFCUJHGXZOTDCG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC3=C4NC(=C3C=C2)NC5=C6C=C(C=CC6=C7N5[Al+]N8C(=C9C=CC(=CC9=C8NC1=C2C=CC(=CC2=C(N1)N7)OC1=CC=CC=C1)OC1=CC=CC=C1)N4)OC1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H38AlClN8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746044 | |

| Record name | PUBCHEM_71310059 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

949.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154755-50-7 | |

| Record name | PUBCHEM_71310059 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminum 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclotetramerization of Substituted Phthalonitriles

The most common route to metal phthalocyanines involves cyclotetramerization of phthalonitrile derivatives in the presence of metal salts. For aluminum phthalocyanines, aluminum(III) chloride (AlCl₃) serves dual roles as a Lewis acid catalyst and a metal ion source. The synthesis of 2,9,16,23-tetraphenoxy-substituted derivatives requires phenoxy-functionalized phthalonitrile precursors, typically synthesized via nucleophilic aromatic substitution (NAS) or Ullmann coupling.

Synthesis of 4-Phenoxyphthalonitrile

Phenoxy groups are introduced at the para-positions of phthalonitrile through NAS. Reacting 4-nitrophthalonitrile with phenol in polar aprotic solvents (e.g., DMF) under basic conditions (K₂CO₃) yields 4-phenoxyphthalonitrile. This step ensures regioselectivity, as the nitro group activates the aromatic ring for substitution at the 4-position:

Cyclotetramerization with Aluminum(III) Chloride

The cyclotetramerization of 4-phenoxyphthalonitrile proceeds in high-boiling solvents (e.g., 1,2-dichlorobenzene) at 180–200°C. AlCl₃ facilitates macrocycle formation by coordinating to nitrile groups, inducing ring closure. Ammonium salts (e.g., NH₄Cl) are added to scavenge HCl, improving yields:

Table 1: Optimization of Cyclotetramerization Conditions

| Parameter | Traditional Method | Optimized Method (Patent WO2013020067A1) |

|---|---|---|

| Solvent | 1,2-Dichlorobenzene | Halogenated aromatics (e.g., o-DCB) |

| Temperature | 200°C | 180–190°C |

| Catalyst | AlCl₃ | AlCl₃ + NH₄Cl (1:1 molar ratio) |

| Yield | 60–70% | 85–90% |

| Purity | Requires chromatography | Direct crystallization |

Template Synthesis in Molten Salt Media

An alternative approach involves template synthesis in molten AlCl₃/NaCl mixtures. This method, adapted from copper phthalocyanine syntheses, enables direct metal insertion at high temperatures (240°C). However, it risks residual copper contamination if transmetallation is incomplete:

Regiochemical Control and Steric Effects

The 2,9,16,23-tetrasubstitution pattern arises from steric guidance during cyclotetramerization. Bulky phenoxy groups favor axial (α) positions, minimizing steric clashes. UV-vis spectroscopy confirms the substitution pattern via Q-band absorption at 720–750 nm, characteristic of non-aggregated phthalocyanines.

Purification and Isolation

Crude products are purified via Soxhlet extraction (methanol/acetone) to remove unreacted phthalonitrile and oligomers. Column chromatography (silica gel, CH₂Cl₂/hexane) isolates the target compound, though industrial-scale methods prefer recrystallization from chlorobenzene.

Challenges and Industrial Considerations

-

Byproduct Formation : Incomplete cyclization yields trimers or dimers, necessitating rigorous purification.

-

Solvent Selection : High-boiling solvents (e.g., o-DCB) improve reaction homogeneity but pose environmental hazards.

-

Metal Purity : Residual AlCl₃ is removed via aqueous washes (pH 7–8), though hydrolysis to Al(OH)₃ can occur.

Recent Advances in Green Synthesis

Emergent methods use ionic liquids (e.g., [BMIM]Cl) as recyclable solvents, reducing waste. Microwave-assisted synthesis cuts reaction times to 1–2 hours, enhancing energy efficiency .

Chemical Reactions Analysis

Types of Reactions: Aluminum 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of aluminum.

Reduction: It can be reduced to form lower oxidation states.

Substitution: The phenoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aluminum oxides, while substitution reactions can produce a variety of functionalized phthalocyanine derivatives .

Scientific Research Applications

Chemistry: In chemistry, Aluminum 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine chloride is used as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions that are otherwise difficult to achieve .

Biology and Medicine: In biology and medicine, this compound is explored for its potential use in photodynamic therapy (PDT) for cancer treatment. Its ability to generate reactive oxygen species upon light irradiation makes it a promising candidate for targeting cancer cells .

Industry: In the industrial sector, it is used as a dye and pigment in the production of inks, coatings, and plastics.

Mechanism of Action

The mechanism of action of Aluminum 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine chloride involves its ability to interact with light and generate reactive oxygen species. Upon light irradiation, the compound absorbs energy and undergoes a photochemical reaction, producing singlet oxygen and other reactive species. These reactive species can then interact with biological molecules, leading to cell damage and death, which is particularly useful in photodynamic therapy .

Comparison with Similar Compounds

Structural and Electronic Differences

Central Metal Ion

- AlPcPhO-Cl : Aluminum (Al³⁺) with a chloride counterion. The electric-field-gradient (EFG) tensor parameters, derived from solid-state ²⁷Al NMR, reveal distinct quadrupolar coupling constants (CQ = 6.0–12.5 MHz) and asymmetry parameters (ηQ = 0.0–0.75), indicating a complex electronic environment .

- Vanadyl 2,9,16,23-Tetraphenoxy-29H,31H-Phthalocyanine (VOPcPhO): Vanadium in the +4 oxidation state (VO²⁺). Its extended π-conjugation enhances optical absorption, making it suitable for photovoltaic applications .

- Nickel(II) 2,9,16,23-Tetraphenoxy-29H,31H-Phthalocyanine (NiPcPhO): Nickel (Ni²⁺) center. Studies show reduced stability under ultrasonic degradation compared to VOPcPhO, with faster decolorization rates .

Substituent Effects

- Aluminum 1,8,15,22-Tetrakis(Phenylthio)-29H,31H-Phthalocyanine Chloride: Substituted with phenylthio (-SPh) groups instead of phenoxy (-OPh). This modification increases molecular weight (1007.6 g/mol) and alters solubility, though precise data remain unreported .

- Zinc 2,3,9,10,16,17,23,24-Octakis(Octyloxy)-29H,31H-Phthalocyanine (ZnPcOC8) : Eight octyloxy (-OC8H17) groups improve solubility in organic solvents like chloroform, enabling applications in gas sensing and photodynamic therapy .

Physicochemical Properties

*Estimated based on structural analogs.

Anticancer Activity

- AlPcPhO-Cl: Demonstrates cytotoxicity against HCT-116 and HeLa cells, likely via reactive oxygen species (ROS) generation. No antibacterial activity observed .

- Zinc 2,9,16,23-Tetrakis(Phenylthio)-Phthalocyanine : Shows potent photodynamic inactivation of Candida biofilms under light exposure, attributed to enhanced ROS production .

Stability and Environmental Impact

Biological Activity

Aluminum 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine chloride (AlPcCl) is a synthetic compound belonging to the phthalocyanine family, which has garnered significant attention in the field of photodynamic therapy (PDT) due to its unique photophysical properties. This article explores the biological activity of AlPcCl, particularly its role as a photosensitizer in PDT, its interactions with various biological systems, and its potential applications in cancer treatment.

- Molecular Formula : C₅₆H₃₈AlClN₈O₄

- Molecular Weight : 949.39 g/mol

- CAS Number : 154755-50-7

AlPcCl exhibits strong absorbance in the visible spectrum, particularly around 670 nm, which is crucial for its effectiveness in PDT where light activation is required.

Photodynamic therapy utilizes photosensitizers like AlPcCl that produce reactive oxygen species (ROS) upon exposure to light. The mechanism involves:

- Light Activation : Upon irradiation with specific wavelengths of light (typically red light), AlPcCl becomes excited and transfers energy to molecular oxygen.

- Reactive Oxygen Species Generation : This energy transfer leads to the production of singlet oxygen () and other ROS.

- Cellular Damage : The generated ROS can induce apoptosis (programmed cell death), necrosis (cell death due to injury), or autophagy (cellular degradation), thereby targeting cancer cells effectively.

Case Studies

-

In Vitro Studies :

- AlPcCl was tested on various cancer cell lines including murine mammary carcinoma (4T1) and human breast adenocarcinoma (MCF-7). Results indicated a bell-shaped distribution of DNA damage correlating with energy density applied during PDT, suggesting an optimal range for therapeutic efficacy .

- Comparative studies showed that AlPcCl exhibited lower cytotoxicity towards non-cancerous cells (e.g., NIH/3T3 fibroblasts) compared to cancerous cells when activated by light .

- In Vivo Studies :

Solubility and Aggregation Behavior

The solubility of AlPcCl is influenced by solvent polarity. Studies have shown that it tends to self-aggregate in aqueous solutions, which can affect its bioavailability and efficacy as a photosensitizer. The use of polymeric micelles such as Pluronic P-123 and F-127 has been explored to enhance solubility and stability, allowing for better delivery of AlPcCl to target tissues during PDT .

Toxicological Profile

While AlPcCl shows promise as an effective photosensitizer, its hydrophobic nature poses challenges for clinical application. Research indicates that formulations combining AlPcCl with biocompatible nanoparticles can mitigate toxicity while enhancing therapeutic effects .

Summary of Findings

Q & A

Basic Questions

Q. What are the optimal synthetic routes for Aluminum 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine chloride, and how can purity be verified?

- Answer : Synthesis typically involves reacting aluminum chloride with phenoxy-substituted phthalonitrile precursors under inert conditions. Purification via column chromatography or recrystallization in chloroform is critical. Purity verification requires elemental analysis (e.g., ICP-OES for aluminum content) and spectroscopic methods (UV-Vis, NMR). High-grade reagents (e.g., Aldrich-sourced materials) and solvent systems like chloroform are recommended to minimize impurities .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Answer : Solid-state NMR is essential for probing the aluminum coordination environment, revealing quadrupolar coupling constants () and asymmetry parameters () to confirm axial ligation (e.g., Cl). UV-Vis spectroscopy (600–800 nm range) identifies characteristic Q-bands for phthalocyanine π-π transitions. FTIR and mass spectrometry further validate functional groups and molecular weight .

Advanced Research Questions

Q. How does the phenoxy substitution pattern influence the photophysical properties compared to other metal phthalocyanines?

- Answer : Phenoxy groups enhance solubility and alter aggregation behavior, which can be studied via UV-Vis spectroscopy in solvents of varying polarity. Compared to tert-butyl or alkoxy substitutions (e.g., Zn-ttbPc), phenoxy groups may redshift absorption maxima due to electron-donating effects. Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes, while cyclic voltammetry evaluates redox potentials for applications in photocatalysis or optoelectronics .

Q. What experimental approaches can assess the compound’s stability under oxidative or ultrasonic conditions?

- Answer : Ultrasonic degradation in biphasic systems (e.g., chloroform/water) with HO as an oxidant can monitor decolorization (UV-Vis at ) and metal release (ICP-OES). Comparative studies with Ni/V analogs show slower Al release rates due to stronger axial bonding, requiring prolonged insonation (20–60 kHz, 100–500 W) to track degradation intermediates via HPLC-MS .

Q. How can researchers design composite materials incorporating this compound for optoelectronic applications?

- Answer : Langmuir-Blodgett (LB) techniques enable thin-film deposition with arachidic acid to stabilize prone configurations. Spin-coating (2500 rpm, chloroform/DMF blends) produces uniform layers for humidity sensors. For bulk heterojunctions (e.g., with PC71BM), templating methods (layer-by-layer assembly) optimize charge transport, characterized by AFM and conductivity measurements .

Q. What methodologies are suitable for evaluating its potential as a photosensitizer in photodynamic therapy (PDT)?

- Answer : MTT assays on cancer cell lines (e.g., EPG85-257P gastric cancer) quantify cytotoxicity under light irradiation (630 nm). Confocal microscopy localizes intracellular accumulation, while singlet oxygen () generation is measured via chemical traps (e.g., 1,3-diphenylisobenzofuran decay). Compare with Al-tetrakis(phenylthio) analogs to assess substituent effects on PDT efficiency .

Q. How to resolve contradictions in metal release rates versus degradation efficiency in environmental applications?

- Answer : Kinetic modeling of sonolytic degradation must account for competing pathways: (i) radical-driven fragmentation (•OH, •H) and (ii) metal leaching. For Al-phthalocyanines, slower metal release (vs. Ni/V analogs) suggests degradation prioritizes ligand cleavage over metal dissociation. Controlled experiments varying ultrasound power and oxidant concentration (HO: 1–10 mM) isolate these mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.